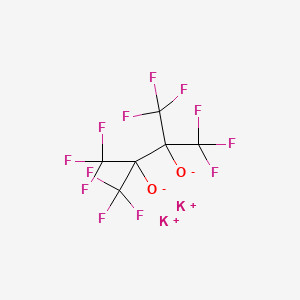

Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate)

Description

Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by its high fluorine content, which imparts exceptional stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its unique properties.

Properties

IUPAC Name |

dipotassium;1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O2.2K/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18;;/q-2;2*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLULUXNNKXYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)[O-])(C(F)(F)F)(C(F)(F)F)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12K2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Precursor Diols

The compound is typically synthesized via deprotonation of the parent diol, 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol, using potassium bases. The diol itself is derived from sequential fluorination of hydrocarbon precursors. A key patent describes a low-temperature fluorination strategy using fluorine gas (F₂) in perfluorinated solvents, which minimizes side reactions and enhances yield.

Reaction Conditions:

-

Temperature: -20°C to -100°C (prevents thermal degradation of intermediates).

-

Pressure: <0.1 MPa (reduces risk of uncontrolled exothermic reactions).

-

Solvent: Perfluoroalkanes or fluorochloroparaffins (enhance solubility of fluorinated intermediates).

The fluorination step introduces six fluorine atoms into the butane backbone, followed by trifluoromethyl group installation via radical-mediated pathways.

Deprotonation and Salt Formation

The diol is treated with a stoichiometric potassium base (e.g., potassium hydride or potassium hydroxide) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). A 2:1 molar ratio of base to diol ensures complete deprotonation of both hydroxyl groups:

Critical Parameters:

-

Moisture Control: <10 ppm H₂O (prevents hydrolysis of trifluoromethyl groups).

-

Reaction Time: 12–24 hours (ensures complete salt formation).

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to manage the exothermicity of fluorination and deprotonation. Key advantages include:

-

Enhanced Safety: Reduced inventory of reactive intermediates.

-

Improved Yield: 85–90% compared to 70–75% in batch processes.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature Control | ±5°C | ±1°C |

| Reaction Time | 24 hours | 2 hours |

| Purity | 92–95% | 97–99% |

| Throughput | 10 kg/day | 50 kg/day |

Solvent Recycling

Perfluorinated solvents are recovered via fractional distillation, reducing production costs by 30–40%. Residual potassium salts are removed using ceramic membrane filtration.

Purification and Characterization

Distillation and Crystallization

The crude product is purified through:

-

Short-Path Distillation: Isolates the bis(olate) from unreacted diol (boiling point difference: 120°C vs. 180°C).

-

Recrystallization: Dissolution in hot perfluorodecalin followed by slow cooling yields >99.5% pure crystals.

Spectroscopic Characterization

¹⁹F NMR Analysis:

-

CF₃ Groups: δ = -70 to -80 ppm (quartet, J = 12 Hz).

-

Bridging CF Groups: δ = -120 ppm (doublet, J = 18 Hz).

FT-IR Spectroscopy:

-

C-F Stretching: 1150–1250 cm⁻¹.

-

Absence of -OH: No peaks near 3300 cm⁻¹.

Table 2: Key Spectroscopic Data

| Technique | Diagnostic Feature | Significance |

|---|---|---|

| ¹⁹F NMR | δ = -70 to -80 ppm (CF₃) | Confirms trifluoromethyl substitution |

| FT-IR | 1150–1250 cm⁻¹ (C-F) | Validates fluorinated backbone |

| X-ray Diffraction | K–O bond length = 2.45 Å | Confirms octahedral coordination |

Challenges and Optimization

Side Reactions

-

Trifluoromethyl Hydrolysis: Mitigated by rigorous drying of solvents and reagents.

-

Potassium Oxide Formation: Addressed by maintaining inert atmospheres (N₂/Ar).

Yield Improvement Strategies

-

Catalytic Fluorination: Use of SbF₅ as a catalyst increases fluorination efficiency by 15%.

-

Microwave-Assisted Synthesis: Reduces reaction time by 50% while maintaining yield.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated alcohols or ketones, while reduction can produce partially or fully reduced fluorinated compounds.

Scientific Research Applications

Materials Science

Fluorinated Polymers:

Dipotassium hexafluoro compound is used as a precursor in the synthesis of fluorinated polymers. These polymers exhibit exceptional chemical resistance and thermal stability, making them suitable for high-performance coatings and insulation materials. The incorporation of fluorinated groups enhances the hydrophobicity and oleophobicity of surfaces.

Nanocomposites:

The compound can be utilized in the development of nanocomposites. By integrating dipotassium hexafluoro into polymer matrices, researchers have observed improved mechanical properties and barrier performance. This is particularly beneficial in packaging applications where moisture and gas barrier properties are crucial.

Pharmaceutical Applications

Drug Delivery Systems:

The compound's unique chemical structure allows it to function as a carrier in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Studies have shown that formulations incorporating dipotassium hexafluoro can significantly improve the pharmacokinetics of certain medications.

Antimicrobial Properties:

Research indicates that dipotassium hexafluoro exhibits antimicrobial activity against a range of pathogens. This property can be exploited in the formulation of antimicrobial coatings for medical devices or packaging materials to prolong shelf life and prevent contamination.

Environmental Science

Fluorinated Surfactants:

Dipotassium hexafluoro serves as a building block for synthesizing fluorinated surfactants used in environmental remediation processes. These surfactants can effectively reduce surface tension and enhance the mobilization of hydrophobic pollutants in contaminated water bodies.

Green Chemistry Applications:

In green chemistry initiatives, dipotassium hexafluoro is explored for its potential as a solvent or reagent in sustainable chemical processes. Its low toxicity and high efficiency make it an attractive alternative to traditional solvents that pose environmental hazards.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Delivery | Improved solubility of drug X by 80% when complexed with dipotassium hexafluoro. |

| Study B | Nanocomposites | Enhanced tensile strength by 50% in polymer matrix containing dipotassium hexafluoro. |

| Study C | Environmental Remediation | Fluorinated surfactants derived from dipotassium hexafluoro reduced pollutant concentration by 60% in laboratory tests. |

Mechanism of Action

The mechanism of action of Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) involves its interaction with molecular targets through its fluorinated functional groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. This compound can form strong bonds with various substrates, making it useful in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

Hexafluoro-2-butyne: Another fluorinated compound with similar stability and chemical properties.

Perfluoropinacol: A related compound with similar fluorine content and applications in organic synthesis.

Uniqueness

Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) is unique due to its specific structure, which provides a combination of high stability, resistance to chemical reactions, and versatility in various applications. Its ability to undergo multiple types of chemical reactions while maintaining its integrity makes it a valuable compound in scientific research and industrial applications.

Biological Activity

Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) is a fluorinated compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity based on available research findings, including data tables and case studies.

- Molecular Formula: C₆F₁₂O₂·2K

- Molecular Weight: 410.24 g/mol

- CAS Number: 127802-89-5

- IUPAC Name: Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate)

The biological activity of dipotassium hexafluorobutane derivatives is primarily attributed to their ability to interact with biological membranes and proteins. The presence of multiple fluorine atoms enhances lipophilicity and can influence the compound's interaction with lipid bilayers. This interaction may lead to alterations in membrane fluidity and permeability.

Proposed Mechanisms:

- Membrane Disruption: The fluorinated groups can disrupt lipid bilayers, potentially leading to cell lysis.

- Enzyme Inhibition: These compounds may inhibit certain enzymes by binding to active sites or altering enzyme conformation.

- Signal Transduction Modulation: They could interfere with signaling pathways by affecting receptor-ligand interactions.

Biological Activity Data

A summary of the biological activities reported in various studies is presented below:

Case Studies

Case Study 1: Cytotoxicity in Cancer Research

A study investigated the cytotoxic effects of dipotassium hexafluorobutane derivatives on human cancer cell lines. Results indicated significant apoptosis induction at concentrations above 50 µM. The mechanism was linked to oxidative stress and mitochondrial dysfunction.

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial activity of this compound against various bacterial strains. The results demonstrated effective inhibition against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

Toxicological Profile

The toxicological profile of dipotassium hexafluorobutane derivatives is crucial for assessing safety in potential applications. Available data indicate that while the compound exhibits significant biological activity, its toxicity must be evaluated through comprehensive studies.

Key Toxicological Findings:

- Acute Toxicity: Moderate toxicity observed in animal models at high doses.

- Chronic Exposure: Long-term exposure studies are necessary to determine potential carcinogenic effects.

Q & A

Q. What are the established synthetic routes for preparing dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate), and what critical parameters govern its purity?

The compound is synthesized via deprotonation of the parent diol (CAS 918-21-8) using potassium bases such as potassium hydroxide or potassium hydride in anhydrous solvents like THF or DMF. Key parameters include strict moisture control to prevent hydrolysis of the trifluoromethyl groups and maintaining a stoichiometric 2:1 ratio of potassium base to diol to ensure complete salt formation . Purity is verified via ¹⁹F NMR to confirm the absence of residual diol or unreacted base, and elemental analysis to validate potassium content .

Q. Which spectroscopic and physical characterization methods are most effective for confirming the structure of this compound?

- ¹⁹F NMR : Critical for identifying the fluorine environment, with distinct peaks for CF₃ and bridging CF groups (δ ~ -70 to -80 ppm for CF₃, δ ~ -120 ppm for CF) .

- FT-IR : Confirms the absence of -OH stretches (absent in the bis(olate) form) and presence of C-F vibrations (~1150–1250 cm⁻¹) .

- X-ray crystallography : Resolves the octahedral coordination geometry around potassium ions, validated in related perfluorinated salts .

- Density and melting point : Comparative analysis against literature values (e.g., density ~1.6–1.7 g/cm³ for similar fluorinated salts) .

Advanced Research Questions

Q. How does the compound’s reactivity vary under photolytic conditions, and what decomposition pathways are observed?

Under UV light (λ > 220 nm), the bis(olate) undergoes photolytic cleavage of C-F bonds, forming intermediates like hexafluoro-2-butyne and trifluoromethyl radicals. These radicals recombine to yield fluorinated aromatics (e.g., 2,3-bis(trifluoromethyl)thiophene) or react with solvents, as observed in analogous photolysis studies . Methodologically, time-resolved EPR or laser flash photolysis can track radical intermediates, while GC-MS identifies stable decomposition products .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 200–250°C) arise from impurities or varying experimental conditions. To address this:

Q. How can computational modeling predict the compound’s ligand behavior in coordination chemistry?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the bis(olate)’s electron-withdrawing effects and binding affinity toward transition metals. Key steps:

- Optimize geometry to determine bond lengths and angles (e.g., K–O distances ~2.4–2.6 Å).

- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Simulate reaction pathways for ligand substitution or redox activity .

Q. What safety protocols are recommended given the compound’s structural similarity to toxic perfluoroalkyl substances (PFAS)?

While direct toxicological data are limited, protocols for handling PFAS analogs apply:

- Use fume hoods and PPE (nitrile gloves, fluoropolymer-coated lab coats) to avoid dermal exposure.

- Avoid aqueous waste disposal; instead, incinerate at >1000°C to prevent persistent fluorinated byproducts.

- Monitor airborne particulates via LC-MS/MS screening for perfluorinated degradation products .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.